3-(4-Tert-butylphenyl)cyclohexanone

説明

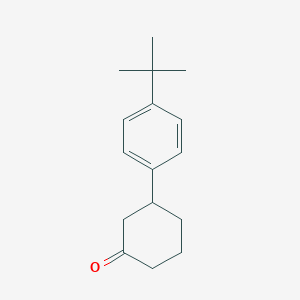

3-(4-Tert-butylphenyl)cyclohexanone is a cyclohexanone derivative substituted at the 3-position with a 4-tert-butylphenyl group. This compound shares structural similarities with other cyclohexanone-based molecules but is distinguished by the steric bulk and electron-donating nature of the tert-butyl group. Cyclohexanone derivatives are critical in industrial applications, including polymer synthesis (e.g., nylon precursors) and fragrance chemistry .

特性

CAS番号 |

115614-48-7 |

|---|---|

分子式 |

C16H22O |

分子量 |

230.34 g/mol |

IUPAC名 |

3-(4-tert-butylphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C16H22O/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h7-10,13H,4-6,11H2,1-3H3 |

InChIキー |

UAZCHOPIHWUWIP-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CCCC(=O)C2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Cyclohexanones

The positional isomer 4-(4-tert-butylphenyl)cyclohexanone (CAS 98-54-4, C₁₀H₁₄O, MW 150.24 g/mol) differs in the placement of the tert-butylphenyl group . Key distinctions include:

- Steric Effects: The 3-substituted isomer may exhibit greater steric hindrance around the ketone group, altering reactivity in nucleophilic additions or condensations (e.g., in thiazolidinone synthesis, as seen in ).

- Symmetry : The 4-substituted isomer’s symmetry could enhance crystallinity compared to the 3-substituted derivative.

- Boiling Points : Increased steric bulk in the 3-position might reduce intermolecular interactions, lowering boiling points relative to the 4-isomer.

Substituent Variations: Tert-butyl vs. Acetyl Groups

3-(4-Acetylphenyl)cyclohexanone (CAS 125530-11-2, C₁₄H₁₆O₂, MW 216.28 g/mol) replaces the tert-butyl group with an acetyl moiety :

- Polarity: The acetyl group increases polarity, enhancing solubility in polar solvents (e.g., methanol or water).

- Toxicity : Acetylated derivatives may undergo different metabolic pathways, such as oxidation or conjugation, compared to tert-butyl-containing compounds .

Functional Group Variations: Aldehydes vs. Ketones

Aldehydes like 3-(4-tert-butylphenyl)-2-methylpropanal (BMHCA) () differ in oxidation state and reactivity:

- Reactivity : Aldehydes are more prone to oxidation and nucleophilic attack than ketones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。